molecular formula C22H23N3O7 B2415023 (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 1014267-82-3

(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2415023
CAS No.: 1014267-82-3
M. Wt: 441.44
InChI Key: UXEJHFIVOFSANF-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a high-purity synthetic chemical reagent designed for research applications. This compound belongs to a class of molecules featuring a cyanoacrylamide core, a structure known to be of significant interest in medicinal chemistry and chemical biology. While the specific biological profile of this compound is under investigation, its molecular structure suggests potential as a scaffold for developing bioactive agents. Research on analogous compounds, particularly those with a cyanoacrylonitrile moiety, has demonstrated potent activity in various biological assays. For instance, similar structures have been investigated for their activity in anti-cancer research, functioning through mechanisms such as the inhibition of key signaling pathways . Furthermore, the presence of dimethoxyphenyl and nitrophenyl substituents is common in ligands for various central nervous system targets; related N-benzylphenethylamine derivatives are known to be high-potency agonists at 5-HT 2A serotonin receptors, highlighting the relevance of such chemical architectures in neuroscience research . The (Z)-configuration of the propenamide double bond is a critical structural feature that can influence the compound's three-dimensional shape, receptor binding affinity, and overall biological activity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7/c1-29-18-6-5-14(9-19(18)30-2)7-8-24-22(26)16(13-23)10-15-11-20(31-3)21(32-4)12-17(15)25(27)28/h5-6,9-12H,7-8H2,1-4H3,(H,24,26)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEJHFIVOFSANF-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

  • Common Name : this compound
  • CAS Number : 1014267-82-3
  • Molecular Formula : C22H23N3O7
  • Molecular Weight : 441.4 g/mol

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro assays. The compound's ability to modulate cytokine production suggests a role in reducing inflammation.

Research Findings:
In vitro studies have shown that analogs of this compound can significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures. This effect was observed at non-cytotoxic concentrations, indicating a favorable therapeutic window for anti-inflammatory applications .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated with promising results.

Findings:
Similar compounds have shown efficacy against various bacterial strains, suggesting that the nitrophenyl group may enhance antimicrobial activity through mechanisms involving disruption of bacterial cell walls or inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the molecular structure can significantly influence its pharmacological effects.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Alteration of alkyl side chainsEnhanced anti-inflammatory effects
Variations in nitrophenyl positioningChanges in antimicrobial efficacy

Q & A

Q. What synthetic routes are recommended for preparing (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A three-step synthesis strategy is often employed for structurally similar nitrophenyl-enamide derivatives:

Substitution Reaction : React 4,5-dimethoxy-2-nitrobenzene derivatives with cyanoacetamide precursors under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the cyano group .

Reduction : Use iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro intermediates, ensuring controlled temperature (25–40°C) to avoid over-reduction .

Condensation : Couple the reduced amine with a dimethoxyphenethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM) at room temperature .
Optimization : Monitor reaction progress via TLC or HPLC. Yields >75% are achievable by maintaining anhydrous conditions and stoichiometric excess of the cyanoacetamide precursor.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks:
  • δ 8.2–8.4 ppm (nitrophenyl aromatic protons),
  • δ 6.7–7.1 ppm (dimethoxyphenyl protons),
  • δ 3.8–4.2 ppm (methoxy and ethylenamide CH₂ groups).
    Compare with computed spectra from PubChem or NIST data .
  • LC/MS and HRMS : Confirm molecular weight ([M+H]⁺ expected ~470–475 Da) and isotopic patterns. HRMS resolution <5 ppm ensures structural accuracy .
  • FT-IR : Validate nitrile (C≡N stretch ~2200 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities .

Q. What in vitro assay designs are suitable for initial screening of its enzyme inhibitory activity?

  • Methodological Answer :
  • Kinetic Assays : Use fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) to measure IC₅₀ values. Include positive controls (e.g., okadaic acid for PP2A inhibition).
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM in triplicate. Pre-incubate enzyme and compound for 15–30 min to assess time-dependent inhibition .
  • Selectivity Panels : Screen against related enzymes (e.g., kinases, methyltransferases) to identify off-target effects .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DNA methyltransferases). Focus on hydrogen bonding with the nitrophenyl group and steric fit of the dimethoxy substituents .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., electron-withdrawing groups at the nitro position enhance electrophilicity) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction hotspots .

Q. What strategies resolve contradictory biological activity data across assay systems?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from differential cell permeability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media that may interfere with activity .
  • Proteomic Profiling : Perform SILAC-based mass spectrometry to detect unintended protein targets in cellular models .

Q. What methodologies analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24h. Monitor degradation via HPLC; nitrophenyl groups are prone to hydrolysis under basic conditions .
  • Oxidative Stress : Treat with 3% H₂O₂ at 25°C. Nitro groups may reduce to amines, detectable by loss of UV absorbance at 350 nm .
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures. Store lyophilized samples at -80°C to prevent dimerization .

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